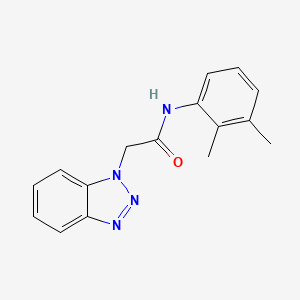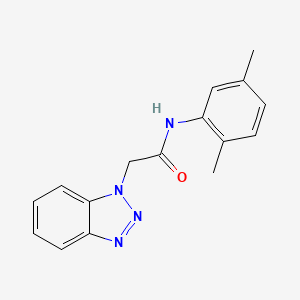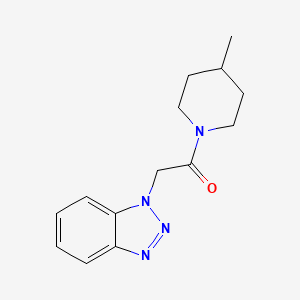![molecular formula C11H14N4 B7638615 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine family and contains a piperidine ring, which makes it structurally unique. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile involves the inhibition of certain enzymes and receptors. The compound has been shown to bind to the active site of kinases and prevent their activity, which leads to the inhibition of various signaling pathways. Additionally, the compound has been shown to bind to certain receptors in the brain, which results in the modulation of neurotransmitter release and uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target that it inhibits. For example, inhibition of certain kinases can lead to the inhibition of cell proliferation and survival, which is desirable in the treatment of cancer. On the other hand, modulation of neurotransmitter release and uptake can lead to changes in mood and behavior, which is desirable in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high yield synthesis method, which allows for large-scale production of the compound. Additionally, the compound has been shown to have high potency and selectivity for certain targets, which makes it a promising candidate for drug development. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicology, which limits its potential applications in humans.
Orientations Futures
There are several future directions for the study of 2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile. One direction is the further exploration of its potential as an antipsychotic agent, as it has shown promising results in preclinical studies. Another direction is the optimization of the compound's pharmacokinetics and toxicology, which will be necessary for its translation to human studies. Additionally, the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, should be explored.
Méthodes De Synthèse
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-3-cyanopyridine with (S)-3-aminopiperidine in the presence of a base. This reaction results in the formation of the desired compound with a high yield. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile has potential applications in drug development due to its unique structural features. The compound has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various physiological processes. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. Additionally, the compound has been studied for its potential as an antipsychotic agent, as it has been shown to bind to certain receptors in the brain.
Propriétés
IUPAC Name |
2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15/h1,3,5,10H,2,4,6,8,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYSQFGAIXZPKF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=CC=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














